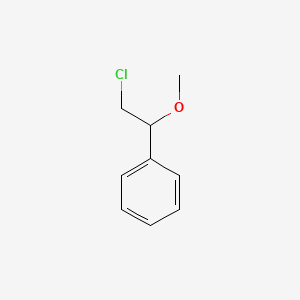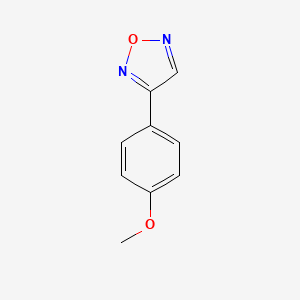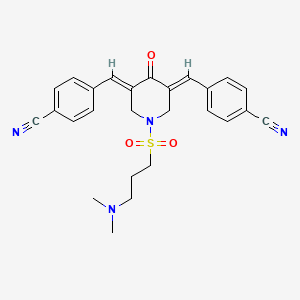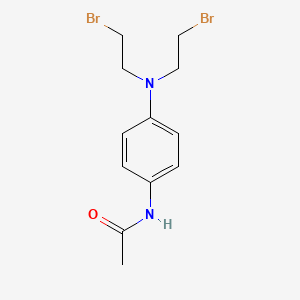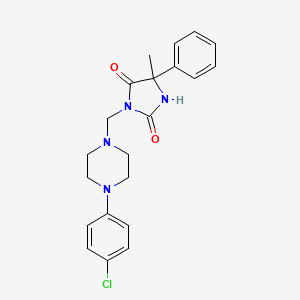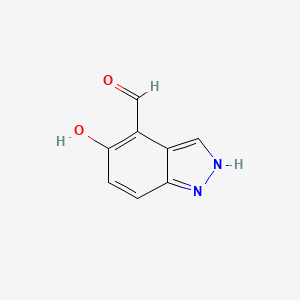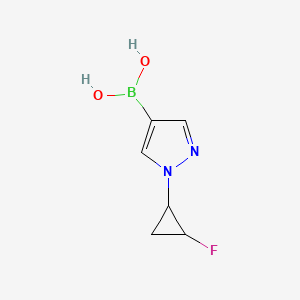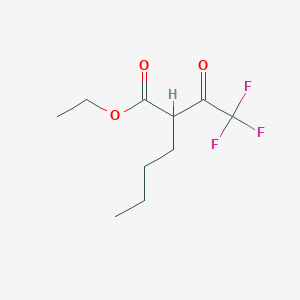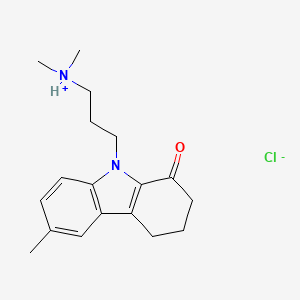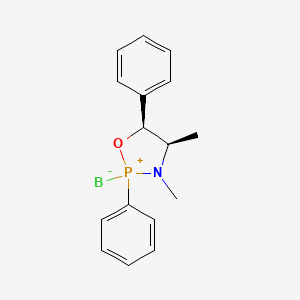
(2S,4R,5S)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R,5S)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane is a chiral compound with significant applications in asymmetric synthesis. This compound is known for its unique stereochemistry, which makes it valuable in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R,5S)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane typically involves the reaction of diphenylphosphine with a chiral diol, followed by the addition of borane. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is usually maintained at low levels to control the reaction rate and ensure the desired stereochemistry.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2S,4R,5S)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to achieve the desired products. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S,4R,5S)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane is used as a chiral ligand in asymmetric catalysis. Its unique stereochemistry allows for the selective formation of enantiomerically pure products, which are crucial in the synthesis of pharmaceuticals and fine chemicals.
Biology
The compound’s chiral nature makes it valuable in studying enzyme mechanisms and protein-ligand interactions. It can be used to probe the stereochemical preferences of biological systems and develop new biocatalysts.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to form stable complexes with various metal ions can be exploited to design new therapeutic agents with improved efficacy and selectivity.
Industry
Industrially, this compound is used in the production of high-performance materials, such as polymers and advanced composites. Its role as a chiral catalyst also makes it valuable in the manufacture of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,4R,5S)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating the formation of enantiomerically pure products. The compound’s stereochemistry plays a crucial role in determining the selectivity and efficiency of these catalytic processes.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R,5S)-Muscarine
- (2S,4R,5S)-4,5-Dihydroxy-2-piperidinecarboxylic acid
Uniqueness
Compared to similar compounds, (2S,4R,5S)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane stands out due to its unique combination of stereochemistry and borane coordination. This makes it particularly effective in asymmetric catalysis and other applications requiring high enantioselectivity.
Properties
Molecular Formula |
C16H18BNOP |
|---|---|
Molecular Weight |
282.1 g/mol |
InChI |
InChI=1S/C16H18BNOP/c1-13-16(14-9-5-3-6-10-14)19-20(17,18(13)2)15-11-7-4-8-12-15/h3-13,16H,1-2H3/t13-,16-,20?/m1/s1 |
InChI Key |
HFQSZXGZKVQAIL-ZLTGASHTSA-N |
Isomeric SMILES |
[B-][P+]1(N([C@@H]([C@@H](O1)C2=CC=CC=C2)C)C)C3=CC=CC=C3 |
Canonical SMILES |
[B-][P+]1(N(C(C(O1)C2=CC=CC=C2)C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


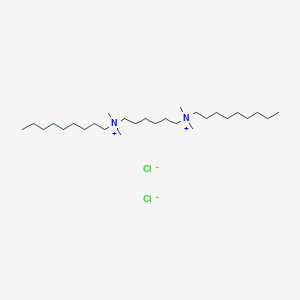
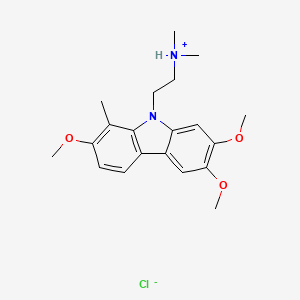
![Spiro[5.7]trideca-1,4-dien-3-one](/img/structure/B13730029.png)

![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13730035.png)
